molecular formula C17H16ClN5O2 B2418709 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 663929-75-7

5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2418709
CAS No.: 663929-75-7
M. Wt: 357.8
InChI Key: SACDNVJVAZYOCH-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

    Functional Group Modifications: The chlorophenyl and methoxybenzyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy group.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the development of polymers and advanced materials.

Biology

    Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.

Medicine

    Antifungal Drugs: Triazole derivatives are key components in antifungal medications.

    Cancer Therapy: Some compounds are investigated for their anticancer properties.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interacting with key residues. This can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another antifungal triazole.

    Voriconazole: A broad-spectrum antifungal.

Uniqueness

5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide may have unique properties due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-8-2-11(3-9-14)10-23-16(19)15(21-22-23)17(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACDNVJVAZYOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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